Selective Apoptosome Inhibition vs. Pan-Caspase Blockade
QM31 inhibits apoptosome formation with an IC50 of 7.9 μM, acting selectively on the Apaf-1/cytochrome c/dATP/caspase-9 assembly step [1]. In contrast, the pan-caspase inhibitor Z-VAD-fmk exhibits a broad IC50 range (1.5 μM to 5.8 mM) across cell types and inhibits all caspases indiscriminately [2]. QM31’s targeted mechanism spares non-apoptotic caspase functions that are essential for normal cellular processes such as differentiation and inflammation, which are compromised by pan-caspase inhibition [1].
| Evidence Dimension | Apoptosome formation inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7.9 μM |
| Comparator Or Baseline | Z-VAD-fmk (pan-caspase inhibitor): IC50 = 1.5 μM – 5.8 mM |
| Quantified Difference | N/A (different targets) |
| Conditions | HeLa cell cytosol stimulated with cytochrome c and dATP |
Why This Matters
Selective Apaf-1 inhibition avoids confounding off-target effects inherent to pan-caspase blockade, enabling cleaner dissection of intrinsic apoptosis pathways.
- [1] Mondragón L, Galluzzi L, Mouhamad S, Orzáez M, Vicencio JM, Vitale I, Moure A, Messeguer A, Perez-Paya E, Kroemer G. A chemical inhibitor of Apaf-1 exerts mitochondrioprotective functions and interferes with the intra-S-phase DNA damage checkpoint. Apoptosis. 2009 Feb;14(2):182-90. doi: 10.1007/s10495-008-0310-x. PMID: 19152031. View Source
- [2] Adooq Bioscience. Z-VAD-FMK (Pan Caspase Inhibitor) Datasheet. CAS 187389-52-2. View Source
